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molecular formula C8H7NOS B8770935 7-Methoxybenzo[d]isothiazole

7-Methoxybenzo[d]isothiazole

Cat. No. B8770935
M. Wt: 165.21 g/mol
InChI Key: VTYHEUZKGDJQNR-UHFFFAOYSA-N
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Patent
US05451595

Procedure details

5 g of 2-benzylthio-3-methoxybenzaldehyde are dissolved in 40 ml of ethanol, and 3.9 g of hydroxylamine hydrochloride are added. 40 ml of acetate buffer (pH=5) are added to this solution, and the mixture is stirred for 30 minutes at room temperature. The mixture is poured into water and extracted using ethyl acetate. The organic phase is washed using saline, dried over sodium sulfate, filtered and concentrated. The resulting oil is added to a suspension of 1.6 g of phosphorus pentoxide in20 ml of methanesulfonic acid, and the mixture is stirred overnight at room temperature. The reaction mixture is poured onto ice and extracted using ethyl acetate. The organic phase is washed with saturated sodium hydrogen carbonate solution and with saline and dried over sodium sulfate, filtered and concentrated. After purification by chromatography, 7-methoxybenzisothiazole is obtained in the form of an oil.
Name
2-benzylthio-3-methoxybenzaldehyde
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([S:8][C:9]1[C:16]([O:17][CH3:18])=[CH:15][CH:14]=[CH:13][C:10]=1[CH:11]=O)C1C=CC=CC=1.Cl.[NH2:20]O.C([O-])(=O)C.O>C(O)C>[CH3:18][O:17][C:16]1[C:9]2[S:8][N:20]=[CH:11][C:10]=2[CH:13]=[CH:14][CH:15]=1 |f:1.2|

Inputs

Step One
Name
2-benzylthio-3-methoxybenzaldehyde
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)SC1=C(C=O)C=CC=C1OC
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
3.9 g
Type
reactant
Smiles
Cl.NO
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted
WASH
Type
WASH
Details
The organic phase is washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The resulting oil is added to a suspension of 1.6 g of phosphorus pentoxide in20 ml of methanesulfonic acid
STIRRING
Type
STIRRING
Details
the mixture is stirred overnight at room temperature
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The reaction mixture is poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted
WASH
Type
WASH
Details
The organic phase is washed with saturated sodium hydrogen carbonate solution and with saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
After purification by chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC=CC=2C=NSC21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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